An In-depth Technical Guide to the Synthesis and Characterization of 4-Isopropoxy-1,3-phenylenediboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Isopropoxy-1,3-phenylenediboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Substituted Phenylenediboronic Acids
Phenylenediboronic acids and their derivatives are powerful reagents in modern organic chemistry, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These reactions are fundamental to the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures, particularly biaryl and polyaryl structures. Such motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.
The strategic placement of substituents on the phenyl ring of a diboronic acid allows for precise control over the electronic and steric properties of the resulting coupled products. The isopropoxy group, as a moderately electron-donating and sterically demanding substituent, can influence the reactivity of the boronic acid moieties and impart desirable physicochemical properties, such as increased solubility in organic solvents and altered lipophilicity, to the final products. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-Isopropoxy-1,3-phenylenediboronic acid, a valuable yet not extensively documented building block.
Molecular Structure and Properties
4-Isopropoxy-1,3-phenylenediboronic acid possesses the chemical formula C9H14B2O5 and a molecular weight of 223.83 g/mol .[1][2][3] The molecule features a central benzene ring substituted with two boronic acid groups at the 1 and 3 positions and an isopropoxy group at the 4 position.
Caption: Chemical structure of 4-Isopropoxy-1,3-phenylenediboronic acid.
Synthesis of 4-Isopropoxy-1,3-phenylenediboronic acid: A Representative Protocol
Caption: Proposed synthesis workflow for 4-Isopropoxy-1,3-phenylenediboronic acid.
Experimental Protocol
Materials:
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1,3-Dibromo-4-isopropoxybenzene
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Anhydrous tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (2.5 M)
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Trimethyl borate (B(OMe)3)
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Hydrochloric acid (2 M)
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Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,3-dibromo-4-isopropoxybenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.
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Di-lithiation: n-Butyllithium (2.2 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the di-lithiated intermediate is a critical step, driven by the strong basicity of n-BuLi.
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Borylation: Trimethyl borate (2.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The electrophilic boron atom of the trimethyl borate is attacked by the nucleophilic aryl-lithium species.
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Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour at room temperature to ensure complete hydrolysis of the boronate esters. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford pure 4-Isopropoxy-1,3-phenylenediboronic acid.
Characterization of 4-Isopropoxy-1,3-phenylenediboronic acid
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the structure of 4-Isopropoxy-1,3-phenylenediboronic acid and comparison with analogous compounds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | s | 1H | H-2 (Aromatic) |
| ~7.8-8.0 | d | 1H | H-6 (Aromatic) |
| ~7.0-7.2 | d | 1H | H-5 (Aromatic) |
| ~4.6-4.8 | sept | 1H | CH (Isopropoxy) |
| ~1.3-1.5 | d | 6H | CH₃ (Isopropoxy) |
| ~4.5-5.5 (broad) | s | 4H | B(OH)₂ |
¹³C NMR Spectroscopy (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~160-162 | C-4 (C-O) |
| ~140-142 | C-2 (Aromatic) |
| ~135-137 | C-6 (Aromatic) |
| ~120-122 | C-5 (Aromatic) |
| ~130-135 (broad) | C-1, C-3 (C-B) |
| ~70-72 | CH (Isopropoxy) |
| ~22-24 | CH₃ (Isopropoxy) |
Note: The signals for the carbons attached to boron (C-B) are often broad or not observed due to the quadrupolar nature of the boron nucleus.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Expected Characteristic FT-IR Peaks:
| Wavenumber (cm⁻¹) | Vibration |
| ~3600-3200 (broad) | O-H stretch (from B(OH)₂ and absorbed water) |
| ~3000-2850 | C-H stretch (aliphatic and aromatic) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~1380-1320 | B-O stretch |
| ~1250 | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrum Data (ESI-MS):
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[M-H]⁻: m/z 222.09
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[M+Na]⁺: m/z 246.09
Applications in Drug Development and Organic Synthesis
The primary application of 4-Isopropoxy-1,3-phenylenediboronic acid is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The two boronic acid groups allow for sequential or double coupling reactions, enabling the synthesis of complex, multi-substituted biaryl and terphenyl structures.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The isopropoxy substituent can play a crucial role in directing the regioselectivity of the coupling reactions and in modifying the properties of the final products. Biaryl scaffolds are prevalent in many approved drugs, and the ability to introduce diverse substituents through cross-coupling reactions is a cornerstone of modern medicinal chemistry. The use of building blocks like 4-Isopropoxy-1,3-phenylenediboronic acid allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[6][7][8]
Conclusion
4-Isopropoxy-1,3-phenylenediboronic acid is a valuable, though underutilized, reagent in organic synthesis. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. By understanding the principles behind its preparation and the interpretation of its analytical data, researchers can confidently employ this building block in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The continued exploration of substituted phenylenediboronic acids will undoubtedly lead to the development of new and innovative synthetic methodologies and the discovery of novel compounds with significant biological activity.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). Supplementary Material. Retrieved from [Link]
- Pulis, A. P., Blair, D. J., Torres, E., & Aggarwal, V. K. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Journal of the American Chemical Society, 135(43), 16054–16057.
- Aggarwal, V. K., & Pulis, A. P. (2011). Application of the Lithiation–Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry.
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Alfa Aesar. (n.d.). 4-Isopropoxy-1,3-phenylenediboronic acid. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Isopropoxyboronic Acid Pinacol Ester. Retrieved from [Link]
- Roy, D., & Gribble, G. W. (2012). The challenging complete and detailed 1H and 13C NMR assignment for ent-kaurenoic acid, a remark. Magnetic Resonance in Chemistry, 50(10), 683-687.
- Mondal, B., & Bora, U. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(29), 20854-20862.
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